Welcome to the BenchChem Online Store!
molecular formula C16H21ClO3 B3416396 Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate CAS No. 76811-97-7

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate

Cat. No. B3416396
M. Wt: 296.79 g/mol
InChI Key: NQQITLVKOMJPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06559312B2

Procedure details

Add anhydrous hydrogen chloride gas (18.0 g) to anhydrous ethanol DB (210 g) by purging the solution. Add this hot solution (60° C.) to a solution of 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid (31 g, 115.6 mmol) and reflux under a nitrogen atmosphere for 2.5 hours. Evaporate the solvent in vacuo, dissolve the residue in methylene chloride (150 mL) and wash with water (2×100 mL). Dry (MgSO4), filter through silica gel, washing the gel with methylene chloride (250 mL). Combine the organic washings and evaporate the solvent in vacuo to give the title compound as a colorless oil (33.3 g, 97%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:19])([CH3:18])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)=[O:7].[CH2:20](O)[CH3:21]>>[Cl:2][CH2:3][CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:19])([CH3:18])[C:15]([O:17][CH2:20][CH3:21])=[O:16])=[CH:10][CH:9]=1)=[O:7]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by purging the solution
TEMPERATURE
Type
TEMPERATURE
Details
reflux under a nitrogen atmosphere for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in methylene chloride (150 mL)
WASH
Type
WASH
Details
wash with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter through silica gel
WASH
Type
WASH
Details
washing the gel with methylene chloride (250 mL)
CUSTOM
Type
CUSTOM
Details
Combine the organic washings and evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.